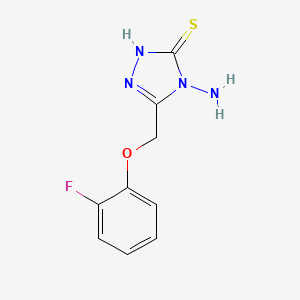

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-amino-3-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4OS/c10-6-3-1-2-4-7(6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQLBLHUIVZNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NNC(=S)N2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-fluorophenol with chloromethyl methyl ether to form 2-fluorophenoxymethyl chloride. This intermediate is then reacted with 4-amino-4H-1,2,4-triazole-3-thiol under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, a derivative of 1,2,4-triazole, is a chemical compound with diverse applications, primarily in the realm of scientific research . This compound has a molecular weight of 240.26 .

Scientific Research Applications

Triazoles, including 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, are significant pharmacophores because they interact with biological receptors with high selectivity due to their hydrogen bonding capacity, dipole character, solidity, and solubility . Applications of triazoles and their derivatives include:

- Antitubercular Properties One study explored the anti-TB activity of a related compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, against Mycobacterium tuberculosis (MTB) strains. The test compound exhibited promising anti-TB activity against H37Rv and multi-drug-resistant (MDR) strains of MTB at 5.5 µg/mL and 11 µg/mL, respectively .

- Synthesis of Triazole Derivatives 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol can be used in the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one .

- General Biological Activities 1,2,4-Triazoles and their Schiff bases have a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, antidepressant, anticonvulsant, analgesic, antiviral, anticancer, antimalarial, and antioxidant properties .

Mechanism of Action

The mechanism of action of 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The fluorophenoxymethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-5-(2-chlorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(2-bromophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 4-amino-5-(2-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

4-Amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological properties, particularly focusing on its antimicrobial and anticancer effects, as well as its potential applications in drug development.

- Molecular Formula : C9H9FN4OS

- Molecular Weight : 240.26 g/mol

- CAS Number : 733030-60-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. Specifically, 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol has shown promising activity against various strains of bacteria and fungi.

-

Anti-Tubercular Activity :

- The compound exhibited effective anti-tubercular activity against both H37Rv and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). In vitro tests indicated that it had minimum inhibitory concentrations (MIC) of 5.5 µg/mL against H37Rv and 11 µg/mL against MDR strains .

- The mechanism of action involves targeting bacterial dihydrofolate reductase and other essential metabolic pathways within the bacteria .

-

Antibacterial Activity :

- Triazole derivatives have been reported to target β-ketoacyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are critical in bacterial fatty acid synthesis .

- A comparative study showed that the compound's antibacterial activity was higher than standard antibiotics like amoxicillin against several gram-positive and gram-negative bacteria .

- Antifungal Activity :

Anticancer Activity

The anticancer potential of 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol has also been explored:

- Cytotoxicity Against Cancer Cell Lines :

- Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines including melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231). The selectivity towards cancer cells suggests a potential role as an antimetastatic agent .

- The compound's derivatives were found to inhibit cell migration and proliferation in three-dimensional cell cultures, indicating their effectiveness in more complex biological systems .

The biological activities of triazoles often involve the inhibition of key enzymes or pathways essential for microbial and cancer cell survival. For instance:

- Inhibition of Enzymatic Activity : Compounds like 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol inhibit enzymes involved in folate synthesis in bacteria and disrupt metabolic pathways in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anti-Tubercular Properties :

- Cytotoxicity Assessment :

Q & A

Basic: What are the key synthetic routes for 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including:

- Intermediate formation : Reaction of 2-fluorophenol derivatives with thiourea or thiosemicarbazide precursors to form the triazole-thiol core .

- Functionalization : Alkylation or aryloxymethylation at the 5-position using halogenated intermediates under basic conditions (e.g., KOH/ethanol) .

- Purification : Recrystallization from ethanol or aqueous mixtures to isolate the target compound .

Optimization strategies : Microwave-assisted synthesis (reducing reaction time from hours to minutes) or solvent selection (e.g., DMF for improved solubility of aromatic intermediates) .

Basic: What analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenoxymethyl group at C5) and amine/thiol proton environments .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of -SH or -NH groups) .

- HPLC : Reverse-phase chromatography with UV detection (254 nm) assesses purity (>95% for biological assays) .

Advanced: How do electronic effects of the 2-fluorophenoxymethyl substituent influence reactivity in further derivatization?

The electron-withdrawing fluorine atom:

- Enhances electrophilicity at the methylene bridge, facilitating nucleophilic substitutions (e.g., thiol-disulfide exchange) .

- Stabilizes intermediates in cyclocondensation reactions, as observed in analogous triazole-thiol derivatives .

Experimental validation : Comparative studies using non-fluorinated analogs show slower reaction kinetics, confirming the fluorine’s electronic role .

Advanced: What methodologies are recommended for evaluating this compound’s antimicrobial activity, and how can contradictory data be resolved?

- In vitro assays :

- Contradiction resolution : Discrepancies in MIC values may arise from:

Advanced: How can computational methods (e.g., DFT, molecular docking) predict this compound’s bioactivity and guide synthesis?

- DFT calculations : Predict reactive sites (e.g., sulfur in thiol group) for electrophilic attacks and redox potential .

- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or fungal CYP51, using PDB structures (e.g., 1DF7 for DHFR) to model binding affinities .

- Validation : Correlate computed binding energies with experimental IC values from enzyme inhibition assays .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

- Process intensification :

- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .

- Catalytic optimization : Use Pd/C or Ni catalysts for hydrogenation steps, reducing byproduct formation .

- Quality control : In-line PAT (Process Analytical Technology) tools (e.g., FTIR) monitor intermediate formation in real time .

Advanced: How does the compound’s tautomeric behavior (thiol-thione equilibrium) affect its chemical and biological properties?

- Thiol-thione equilibrium : pH-dependent interconversion (thiol dominant at pH < 7, thione at pH > 9) impacts:

- Characterization : Raman spectroscopy tracks S-H (2500 cm) vs. C=S (1250 cm) bands .

Advanced: What are the best practices for stability studies under varying storage conditions?

- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks .

- Analytical monitoring :

- HPLC-DAD : Detect oxidation byproducts (e.g., sulfonic acid derivatives) .

- LC-MS : Identify hydrolyzed products (e.g., free triazole amines) .

- Recommendations : Store in amber vials at -20°C under nitrogen to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.